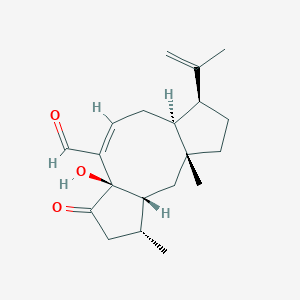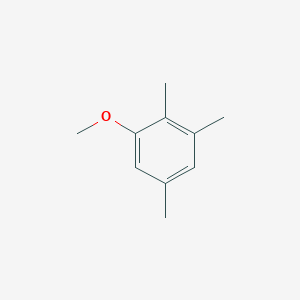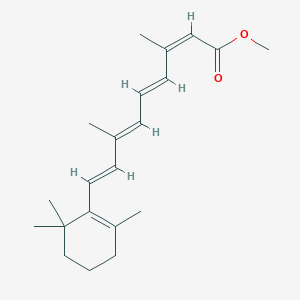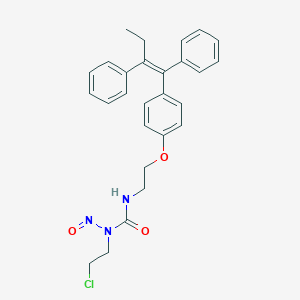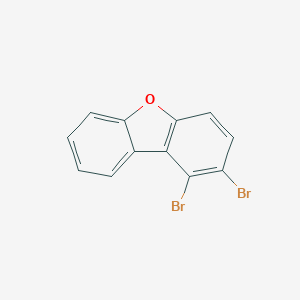
1,2-Dibromo-dibenzofuran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-dibenzofuran (DBDF) is a synthetic compound that belongs to the family of dibenzofurans. It is a halogenated organic compound that has been extensively used in scientific research for its unique chemical properties. DBDF has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
Mechanism Of Action
The mechanism of action of 1,2-Dibromo-dibenzofuran is not fully understood, but it is believed to be due to its ability to interact with biological systems. 1,2-Dibromo-dibenzofuran has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Biochemical And Physiological Effects
1,2-Dibromo-dibenzofuran has been found to have a number of biochemical and physiological effects. It has been found to be a potent inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. It has also been found to be a potent inhibitor of the aryl hydrocarbon receptor (AhR), which is involved in the regulation of gene expression.
Advantages And Limitations For Lab Experiments
One of the advantages of using 1,2-Dibromo-dibenzofuran in lab experiments is its unique chemical properties, which make it useful in a variety of applications. However, one of the limitations of using 1,2-Dibromo-dibenzofuran in lab experiments is its toxicity, which can make it difficult to work with in certain situations.
Future Directions
There are a number of future directions for the use of 1,2-Dibromo-dibenzofuran in scientific research. One potential area of research is in the development of new drugs and therapies that target cytochrome P450 enzymes and the aryl hydrocarbon receptor. Another potential area of research is in the development of new catalysts for chemical reactions. Additionally, 1,2-Dibromo-dibenzofuran could be used as a tool in the study of biological systems, particularly in the area of gene expression and regulation.
Synthesis Methods
1,2-Dibromo-dibenzofuran can be synthesized through a number of different methods, including the direct bromination of dibenzofuran, the bromination of dibenzofuran using N-bromosuccinimide, and the bromination of 2,3-dibenzofuran using bromine. The most commonly used method for the synthesis of 1,2-Dibromo-dibenzofuran is the direct bromination of dibenzofuran using bromine or N-bromosuccinimide.
Scientific Research Applications
1,2-Dibromo-dibenzofuran has been extensively used in scientific research due to its unique chemical properties. It has been found to be useful in various applications such as in the synthesis of organic compounds, as a catalyst in chemical reactions, and as a tool in the study of biological systems.
properties
CAS RN |
103456-40-2 |
|---|---|
Product Name |
1,2-Dibromo-dibenzofuran |
Molecular Formula |
C12H6Br2O |
Molecular Weight |
325.98 g/mol |
IUPAC Name |
1,2-dibromodibenzofuran |
InChI |
InChI=1S/C12H6Br2O/c13-8-5-6-10-11(12(8)14)7-3-1-2-4-9(7)15-10/h1-6H |
InChI Key |
GPOPKCSRDACCHP-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C=CC(=C3Br)Br |
Other CAS RN |
103456-40-2 |
synonyms |
DIBROMODIBENZOFURAN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



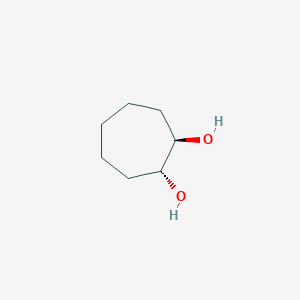
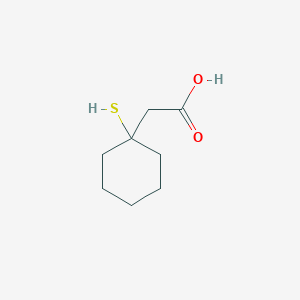




![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)

